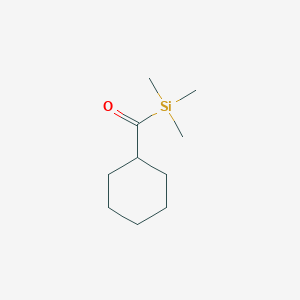![molecular formula C11H21NO4 B14296843 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane CAS No. 115435-94-4](/img/structure/B14296843.png)
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane is a complex organic compound featuring an oxirane (epoxide) group and a trioxa-azacyclododecane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of an epoxide with a suitable amine precursor. One common method includes the reaction of epichlorohydrin with 1,4,7-trioxa-10-azacyclododecane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a drug delivery agent or as a therapeutic compound due to its ability to interact with biological molecules.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycidyl methacrylate: Another epoxide-containing compound used in polymer production and as a reagent in organic synthesis.
Oxiranyl boronic acid MIDA ester: Used in Suzuki cross-coupling reactions and other organic transformations.
Uniqueness
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane is unique due to its combination of an epoxide group with a trioxa-azacyclododecane ring.
Propriétés
Numéro CAS |
115435-94-4 |
|---|---|
Formule moléculaire |
C11H21NO4 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
10-(oxiran-2-ylmethyl)-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C11H21NO4/c1-3-13-5-7-15-8-6-14-4-2-12(1)9-11-10-16-11/h11H,1-10H2 |
Clé InChI |
RAVPLBNIVJCVML-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCN1CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


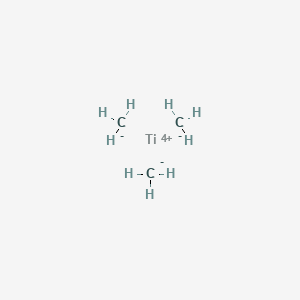
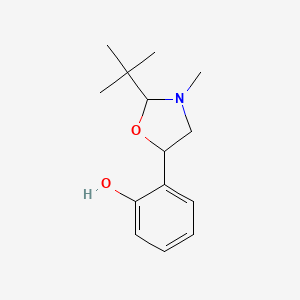

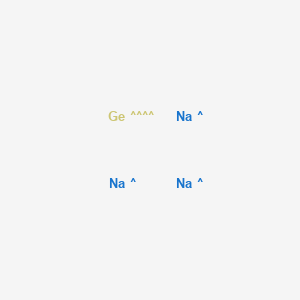
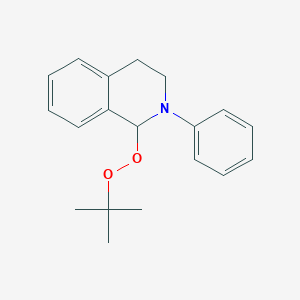
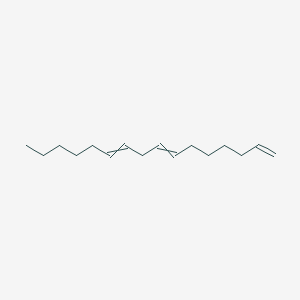

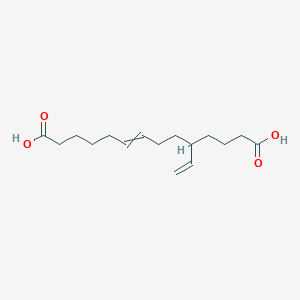
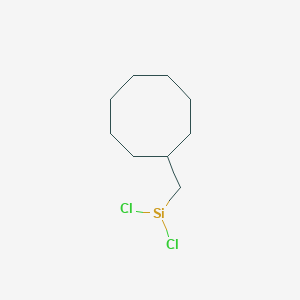
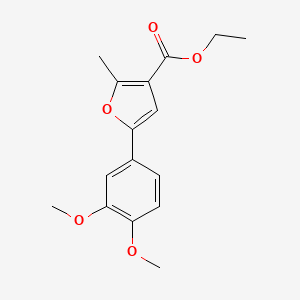
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
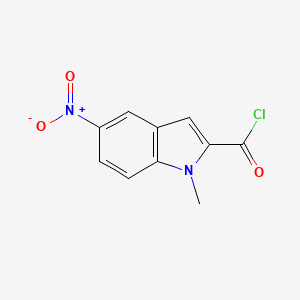
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
